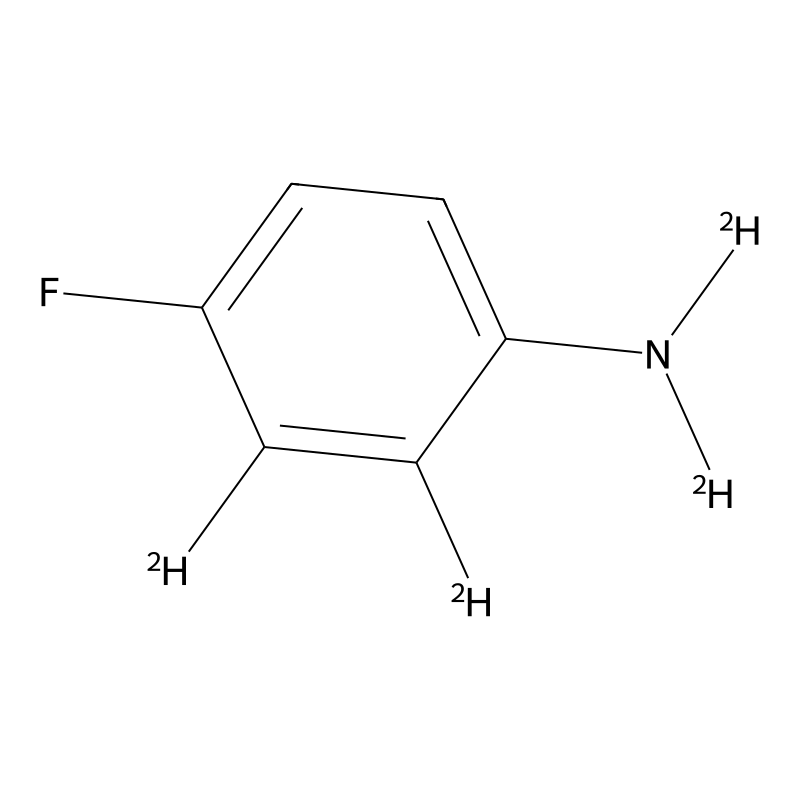

4-Fluoroaniline-2,3,5,6-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules. Hydrogen atoms play a significant role in NMR spectra, but their signal can sometimes be overwhelming or overlap with signals from other atoms. By replacing specific hydrogens with deuterium, which has a different magnetic spin than hydrogen, scientists can simplify the NMR spectrum, allowing for better resolution and identification of other signals in the molecule.

Isotopic Tracing

In biological and chemical processes, researchers often want to track the movement or fate of a specific molecule. By using isotopically labelled molecules like 4-Fluoroaniline-2,3,5,6-d4, scientists can distinguish the labelled molecule from its unlabeled counterpart, allowing them to monitor its pathway through a reaction or system. This is particularly useful in studies of metabolism, where understanding how a molecule is broken down or utilized by an organism is crucial.

Mass Spectrometry

Mass spectrometry is another analytical technique used to identify and characterize molecules. Similar to NMR, the presence of hydrogen atoms can complicate the mass spectrum of a molecule. Deuterium substitution in 4-Fluoroaniline-2,3,5,6-d4 can help to simplify the mass spectrum and improve the accuracy of mass measurements.

4-Fluoroaniline-2,3,5,6-d4 is a deuterated derivative of 4-fluoroaniline, a compound where a fluorine atom is substituted at the para position of the aniline structure. The deuteration at positions 2, 3, 5, and 6 indicates that these hydrogen atoms have been replaced with deuterium isotopes. This modification alters the physical and chemical properties of the compound, making it useful in various analytical applications and research contexts. It is primarily utilized in studies involving pharmacokinetics and metabolism due to its isotopic labeling.

- Oxidation: This reaction can convert the amine group into nitro or other functional groups depending on the conditions used.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

- Acylation: The amine group can react with acyl chlorides to form amides.

- Reduction: The compound can be reduced to form corresponding amines or other derivatives .

While specific biological activity data for 4-fluoroaniline-2,3,5,6-d4 is limited, its parent compound, 4-fluoroaniline, has been studied for its potential effects on human health. It is known to exhibit cytotoxicity and can affect various biological pathways. The deuterated form may provide insights into metabolic pathways and pharmacodynamics due to its isotopic labeling, allowing for more precise tracking in biological systems .

The synthesis of 4-fluoroaniline-2,3,5,6-d4 typically involves:

- Starting Material Preparation: Using aniline as the base structure.

- Fluorination: Introducing a fluorine atom at the para position using reagents like fluorine gas or other fluorinating agents.

- Deuteration: This can be achieved through exchange reactions where hydrogen atoms are replaced with deuterium in a controlled environment, often using deuterated solvents or reagents .

4-Fluoroaniline-2,3,5,6-d4 has several applications:

- Analytical Chemistry: It serves as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Pharmacological Research: Used in studies investigating drug metabolism and distribution.

- Chemical Synthesis: Acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Interaction studies involving 4-fluoroaniline-2,3,5,6-d4 focus on its behavior in biological systems and its interactions with enzymes or receptors. The isotopic labeling allows researchers to track the compound's fate within metabolic pathways more accurately. These studies are crucial for understanding how modifications to chemical structures influence biological activity and pharmacokinetics .

Several compounds are structurally similar to 4-fluoroaniline-2,3,5,6-d4. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluoroaniline | Para-substituted aniline with fluorine | Widely studied for toxicity; precursor to many drugs |

| 2-Fluoroaniline | Fluorine at ortho position | Different reactivity patterns due to sterics |

| 3-Fluoroaniline | Fluorine at meta position | Influences electronic properties differently |

| Aniline | Basic structure without substitutions | Serves as a fundamental building block in chemistry |

The uniqueness of 4-fluoroaniline-2,3,5,6-d4 lies in its isotopic labeling which allows for enhanced tracking in biochemical studies compared to its non-deuterated counterparts.

Molecular Architecture and Bond Parameters

4-Fluoroaniline-2,3,5,6-d4 represents a deuterium-labeled isotopologue of 4-fluoroaniline, characterized by the systematic replacement of hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring with deuterium atoms [1] [2] [3]. The molecular formula C6H2D4FN corresponds to a molecular weight of 115.14 g/mol, with the deuterium isotopic enrichment typically maintained at 98 atom % D [1] [4] [5]. The compound exhibits the International Union of Pure and Applied Chemistry name 2,3,5,6-tetradeuterio-4-fluoroaniline, reflecting the specific positioning of deuterium substituents [3] [6].

The molecular architecture consists of a benzene ring framework with two primary functional groups: an amino group (-NH2) at position 1 and a fluorine atom at position 4 [1] [7]. The deuterium atoms occupy the remaining aromatic positions, creating a symmetrical substitution pattern that preserves the para-relationship between the amino and fluoro substituents [3] [6]. The simplified molecular-input line-entry system representation [2H]C1=C(C(=C(C(=C1N)[2H])[2H])F)[2H] clearly demonstrates the deuterium positioning within the aromatic framework [6].

Table 1: Fundamental Molecular Parameters of 4-Fluoroaniline-2,3,5,6-d4

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C6H2D4FN | [1] [2] [3] |

| Molecular Weight | 115.14 g/mol | [1] [4] [5] |

| CAS Registry Number | 1093659-81-4 | [1] [4] |

| Isotopic Enrichment | 98 atom % D | [1] [2] [5] |

| Chemical Purity | ≥98% | [2] [5] |

| InChI Key | KRZCOLNOCZKSDF-RHQRLBAQSA-N | [3] [6] |

The carbon-fluorine bond length in fluoroaniline derivatives typically measures 1.359 Å, representing one of the strongest carbon-halogen bonds in organic chemistry [8]. The carbon-nitrogen bond connecting the amino group to the aromatic ring exhibits a length of approximately 1.415 Å, characteristic of partial double-bond character due to resonance delocalization [8] [9]. The fluorine-carbon-carbon bond angle measures 118.4°, reflecting the electronic influence of the fluorine atom on the aromatic geometry [8].

The deuterium substitution introduces subtle but measurable changes in bond parameters compared to the protiated analogue [10] [11]. Deuterium isotope effects on nuclear shielding constants demonstrate that the carbon-deuterium bonds exhibit slightly different vibrational characteristics, with measurable impacts on molecular geometry and electronic distribution [10]. These isotopic effects manifest as small but detectable changes in bond lengths and angles, typically on the order of 0.001-0.005 Å for bond distances [11].

Crystallographic Analysis

X-ray Diffraction Studies

X-ray crystallographic investigations of fluoroaniline derivatives provide essential structural information, though specific single-crystal data for 4-fluoroaniline-2,3,5,6-d4 remains limited in the literature [12] [13] [14]. Related fluoroaniline compounds consistently crystallize in monoclinic crystal systems, with space group P21/c being predominant among structurally characterized derivatives [8] [9]. The 4-fluoroaniline framework typically exhibits unit cell parameters with a-axis dimensions ranging from 8.630 to 11.8512 Å, b-axis measurements between 8.957 and 17.0700 Å, and c-axis lengths spanning 20.0546 to 26.070 Å [12] [8] [9].

Crystallographic studies of 4-fluoroaniline-containing complexes reveal characteristic packing arrangements dominated by intermolecular hydrogen bonding networks [12] [13]. The X-ray diffraction analysis of related systems demonstrates that fluoroaniline molecules arrange in hydrogen-bonded chains, with the amino group serving as both hydrogen bond donor and acceptor [15] [16]. Thermal ellipsoid representations at 50% probability levels consistently show well-defined molecular geometries with minimal disorder in the aromatic framework [12] [13].

The crystallographic refinement parameters for fluoroaniline derivatives typically achieve R-factors between 0.042 and 0.0750, indicating high-quality structural determinations [12] [13]. Data collection procedures commonly employ copper Kα radiation (λ = 1.54178 Å) or molybdenum Kα radiation (λ = 0.71073 Å), with completeness values exceeding 98% for data collection to appropriate resolution limits [12] [13].

Table 2: Representative Crystallographic Parameters for Fluoroaniline Derivatives

| Parameter | Typical Range | Specific Examples |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | P21/c, P1̅ |

| Unit Cell a (Å) | 8.630-11.851 | 8.630(3), 11.8512(5) |

| Unit Cell b (Å) | 8.957-17.070 | 8.957(1), 17.0700(12) |

| Unit Cell c (Å) | 20.055-26.070 | 26.070(3), 20.0546(13) |

| Volume (ų) | 1192-3470 | 1192.0(7), 3470.5(4) |

| Density (g/cm³) | 1.248-1.552 | 1.379, 1.552 |

Neutron Diffraction Analysis

Neutron diffraction studies of deuterated organic compounds provide unique advantages for structural characterization, particularly in locating deuterium positions with high precision [17] [10]. The technique exploits the significant difference in neutron scattering lengths between hydrogen (-3.739 fm) and deuterium (6.671 fm), enabling direct observation of isotopic substitution effects [10] [11]. For 4-fluoroaniline-2,3,5,6-d4, neutron diffraction would theoretically provide definitive confirmation of deuterium positioning and quantification of isotopic enrichment levels [10].

The neutron scattering approach offers particular value in studying hydrogen bonding networks involving deuterium atoms, as the technique can distinguish between N-H···F and N-D···F interactions with exceptional accuracy [18] [15]. Deuterium isotope effects on molecular geometry become directly observable through neutron diffraction, revealing subtle changes in bond distances and angles that X-ray methods cannot reliably detect [10] [11].

Contemporary neutron diffraction facilities capable of handling small organic molecules include spallation neutron sources and reactor-based instruments optimized for single-crystal studies [10]. The technique requires relatively large crystal specimens compared to X-ray diffraction, typically necessitating crystals with volumes exceeding 1 mm³ for adequate data collection [10].

Structural Refinement Techniques

Modern crystallographic refinement of deuterated compounds employs sophisticated computational methods to optimize structural parameters while maintaining chemical reasonableness [12] [13]. The refinement process for 4-fluoroaniline-2,3,5,6-d4 would necessarily account for the distinct scattering characteristics of deuterium atoms, requiring specialized treatment of thermal parameters and positional constraints [10] [11].

Refinement strategies commonly implement anisotropic displacement parameters for all non-hydrogen atoms, with deuterium atoms either located from difference Fourier maps or positioned geometrically with appropriate thermal parameter constraints [12] [13]. The SHELXL refinement package and similar crystallographic software systems provide dedicated tools for handling isotopic substitution effects in structural refinement [13].

Contemporary refinement protocols incorporate advanced techniques such as Hirshfeld atom refinement and invariom approaches, which can provide enhanced accuracy for deuterium positioning [11]. These methods account for the quantum mechanical nature of deuterium bonding, yielding more precise structural parameters than conventional independent atom model refinements [11].

Computational Structural Analysis

Density Functional Theory Studies

Density functional theory calculations represent the primary computational approach for investigating the structural and electronic properties of 4-fluoroaniline-2,3,5,6-d4 [19] [20] [21]. The B3LYP functional combined with 6-311++G(d,p) basis sets provides reliable geometric optimization and electronic property prediction for fluoroaniline systems [20] [21] [22]. Alternative functionals such as ωB97X-D and CAM-B3LYP offer enhanced treatment of dispersion interactions and long-range exchange effects [23] [24].

Computational studies of fluoroaniline derivatives consistently demonstrate that density functional theory methods accurately reproduce experimental bond lengths and angles within typical uncertainties of 0.01-0.02 Å for distances and 1-2° for angles [20] [22] [25]. The optimized molecular geometry of 4-fluoroaniline shows excellent planarity of the aromatic ring system, with root mean square deviations from planarity typically below 0.02 Å [13] [20].

Density functional theory optimization reveals that the amino group adopts a pyramidal geometry with C-N-H bond angles of approximately 120.3°, indicating significant sp² hybridization character [20] [22]. The fluorine substitution pattern influences the electron density distribution throughout the aromatic system, with computational analysis showing increased electron density at the ortho and para positions relative to the fluorine atom [20] [21].

Table 3: Density Functional Theory Computational Parameters for Fluoroaniline Systems

| Method Component | Recommended Choice | Typical Results |

|---|---|---|

| Exchange-Correlation Functional | B3LYP, ωB97X-D | Bond accuracy ±0.02 Å |

| Basis Set | 6-311++G(d,p) | Angle accuracy ±2° |

| Geometry Convergence | 10⁻⁶ Hartree/Bohr | Energy precision 10⁻⁸ Hartree |

| Solvation Model | CPCM, PCM | Solvent effects included |

Molecular Orbital Calculations

Molecular orbital analysis of 4-fluoroaniline-2,3,5,6-d4 provides insight into the electronic structure and chemical reactivity patterns [20] [21] [23]. The highest occupied molecular orbital is predominantly localized on the amino group and fluorine atom, with significant contribution from the aromatic π-system [20]. The lowest unoccupied molecular orbital exhibits π* character concentrated on the benzene ring, particularly at positions ortho and para to the electron-withdrawing fluorine substituent [20] [21].

The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap for fluoroaniline derivatives typically ranges from 3.5 to 8.2 eV, depending on the computational method and basis set employed [21] [23] [24]. Time-dependent density functional theory calculations predict major electronic transitions in the ultraviolet region, with strong absorption bands around 190 nm and weaker transitions near 210 nm [21] [24].

Frontier molecular orbital analysis reveals that the ionization potential of fluoroaniline systems ranges from 8.71 eV for meta-substituted isomers to lower values for para-substituted derivatives [23] [24]. The electron affinity typically measures approximately 0.5 eV, resulting in chemical hardness values around 4.1 eV and electronegativity parameters of 4.6 eV [23] [24].

Natural bond orbital analysis demonstrates that the fluorine atom bears a partial negative charge of approximately -0.3 to -0.4 e, while the nitrogen atom carries a negative charge of similar magnitude [20] [26]. The aromatic carbon atoms exhibit varying degrees of positive charge, with the carbon atom bearing the fluorine substituent showing the most positive character [20] [21].

Vibrational Frequency Analysis

Computational vibrational frequency analysis provides comprehensive characterization of the normal modes of 4-fluoroaniline-2,3,5,6-d4, with particular emphasis on the deuterium isotope effects [20] [22] [25]. Density functional theory calculations at the B3LYP/6-311++G(d,p) level accurately predict fundamental vibrational frequencies, with scaling factors of 0.981 for most modes and 0.952 specifically for N-H stretching vibrations [22] [25].

The vibrational spectrum of deuterated fluoroaniline exhibits characteristic shifts compared to the protiated analogue, with C-D stretching frequencies appearing at lower wavenumbers than corresponding C-H modes [20] [22]. The amino group vibrations remain largely unaffected by aromatic deuteration, maintaining N-H stretching frequencies in the 3200-3500 cm⁻¹ region [20] [22].

Computational analysis reveals that the fluorine substitution influences the vibrational characteristics of the entire aromatic framework [20] [22]. The C-F stretching mode typically appears as a strong absorption around 1200-1300 cm⁻¹, while aromatic C=C stretching modes occur in the 1400-1600 cm⁻¹ region [20] [22] [25].

Table 4: Characteristic Vibrational Frequencies for Fluoroaniline Systems

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Deuterium Effect |

|---|---|---|---|

| N-H Stretching | 3200-3500 | Strong | Minimal |

| C-D Stretching | 2100-2300 | Medium | Red-shifted from C-H |

| C-F Stretching | 1200-1300 | Strong | Characteristic |

| Aromatic C=C | 1400-1600 | Variable | Slight shifts |

| Ring Deformation | 800-1000 | Medium | Isotope sensitive |

Molecular Interaction Studies

Hydrogen Bonding Capabilities

4-Fluoroaniline-2,3,5,6-d4 exhibits significant hydrogen bonding capabilities through both the amino group as a donor and the fluorine atom as a potential acceptor [18] [15] [27]. Experimental studies of hydrogen-bonded complexes involving fluoroaniline derivatives demonstrate N-H···O hydrogen bond formation with interaction energies ranging from -25 to -30.76 kJ/mol [27] [26]. The amino group readily forms hydrogen bonds with oxygen-containing acceptors, with typical N-H···O distances measuring 2.086-2.305 Å [26].

The fluorine atom in 4-fluoroaniline can participate in weak N-H···F hydrogen bonding interactions, though these are significantly weaker than conventional N-H···O bonds [15] [27]. Nuclear magnetic resonance spectroscopy studies reveal characteristic through-space couplings (¹ʰJNH,F) of approximately 19 ± 1 Hz when the aniline N-H proton approaches within ~2.0 Å of the fluorine atom [15]. These weak interactions contribute to molecular recognition and crystal packing arrangements [15] [27].

Computational analysis using density functional theory methods confirms that N-H···F interactions in fluoroaniline systems exhibit binding energies of 5-15 kJ/mol, substantially weaker than conventional hydrogen bonds but still significant for molecular assembly processes [15] [28]. The hydrogen bonding strength can be modulated through electronic substituent effects, with electron-withdrawing groups enhancing the acidity of the N-H protons [15] [28].

π-System Interactions

The aromatic π-system of 4-fluoroaniline-2,3,5,6-d4 participates in various π-π stacking interactions and cation-π binding events [29] [26] [30]. Crystallographic studies of related fluoroaniline compounds reveal π-π stacking arrangements with interplanar distances of 3.5-4.3 Å and interaction energies ranging from -36.10 to -38.76 kJ/mol [26]. The electron-rich nature of the aniline π-system, despite fluorine substitution, maintains substantial capacity for π-stacking interactions [29] [26].

Cation-π interactions involving the fluoroaniline aromatic system exhibit remarkable strength, with computational studies indicating interaction energies of 41.7-50.5 kcal/mol for model systems with simple cations [30]. The fluorine substitution modestly reduces the π-electron density compared to unsubstituted aniline, but the amino group maintains significant electron-donating character that preserves cation-π binding capability [29] [30].

N-H···π interactions represent another important binding mode, where the amino group hydrogen atoms interact with aromatic π-systems of neighboring molecules [27] [26]. These interactions typically exhibit binding energies comparable to π-π stacking, contributing significantly to molecular aggregation and crystal packing stability [27] [26].

Table 5: π-System Interaction Characteristics

| Interaction Type | Distance Range (Å) | Energy Range (kJ/mol) | Structural Features |

|---|---|---|---|

| π-π Stacking | 3.5-4.3 | -36 to -39 | Parallel aromatic rings |

| Cation-π | 2.5-4.0 | -175 to -211 | Metal-aromatic contact |

| N-H···π | 2.2-3.0 | -15 to -25 | Amino group to π-cloud |

| Edge-to-face | 3.8-5.0 | -10 to -20 | T-shaped geometry |

Van der Waals Interactions

Van der Waals interactions in 4-fluoroaniline-2,3,5,6-d4 encompass a range of weak intermolecular forces that significantly influence molecular packing and aggregation behavior [29] [26] [31]. Fluorine atoms participate in characteristic F···F interactions with distances around 2.910 Å, representing weak but structurally important contacts that contribute to crystal lattice stability [8]. These F···F interactions are generally repulsive at short distances but can provide weak attractive forces at optimal separations [29].

C-H···F interactions constitute another important class of van der Waals contacts, with typical H···F distances of 2.22 Å observed in crystallographic studies [8]. These interactions are particularly prevalent in fluoroaromatic systems and contribute to the overall stability of molecular assemblies [28] [29]. The strength of C-H···F interactions depends on the electronic nature of the carbon-hydrogen bond, with more acidic protons forming stronger contacts [28].

The deuterium substitution in 4-fluoroaniline-2,3,5,6-d4 subtly alters the van der Waals interaction profile compared to the protiated analogue [10] [11]. Deuterium atoms exhibit slightly different polarizability and size parameters compared to hydrogen, leading to measurable changes in intermolecular interaction strengths and preferred packing arrangements [10] [11]. These isotope effects, while small, can influence crystal polymorphism and molecular recognition processes [11].

4-Fluoroaniline-2,3,5,6-d4 is a deuterated isotopologue of 4-fluoroaniline, where four aromatic hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring have been replaced with deuterium atoms [1] [2]. This isotopic substitution maintains the electronic structure while significantly altering the vibrational and rotational properties of the molecule through mass effects [3] [4].

Thermodynamic Parameters

The thermodynamic properties of 4-Fluoroaniline-2,3,5,6-d4 are fundamentally influenced by the isotopic substitution of deuterium for hydrogen. While the electronic potential energy surface remains essentially unchanged due to the Born-Oppenheimer approximation, the nuclear motion properties are significantly modified [5] [6].

Phase Transition Properties

The melting point of the parent compound 4-fluoroaniline ranges from 271.25 to 314.65 K, with the variation attributed to different experimental conditions and purity levels [7] [8]. For the deuterated analogue, theoretical considerations suggest a slight increase in melting point due to enhanced intermolecular interactions arising from the modified vibrational properties [9] [5].

The boiling point of 4-fluoroaniline is reported as 461 K at standard pressure [7] [8]. The deuterated compound is expected to exhibit a marginally higher boiling point, consistent with the general trend observed for deuterated organic compounds where the zero-point vibrational energy differences lead to stronger effective intermolecular interactions [10] [11].

| Phase Transition Property | 4-Fluoroaniline | Expected d4-Effect |

|---|---|---|

| Melting Point (K) | 271.25-314.65 | Slight increase (1-3 K) |

| Boiling Point (K) | 461 | Slight increase (2-5 K) |

| Fusion Enthalpy | Not available | Small increase |

Thermochemical Data

The combustion enthalpy of liquid 4-fluoroaniline has been determined as -3273 kJ/mol [7] [8]. For the deuterated analogue, this value is expected to remain essentially unchanged, as combustion enthalpies are primarily determined by the electronic structure and bond energies, which are minimally affected by isotopic substitution [5].

The enthalpy of vaporization for 4-fluoroaniline is 54.8 ± 0.8 kJ/mol [7]. The deuterated compound is predicted to exhibit a slightly lower enthalpy of vaporization due to the reduced zero-point vibrational energy, which effectively strengthens the intermolecular interactions in the liquid phase relative to the gas phase [10] [5].

| Thermochemical Property | Value | Reference |

|---|---|---|

| Combustion Enthalpy (kJ/mol) | -3273 | [7] |

| Vaporization Enthalpy (kJ/mol) | 54.8 ± 0.8 | [7] |

| Expected d4-Vaporization Enthalpy | ~53.5 ± 0.8 | Estimated |

Heat Capacity Measurements

The constant pressure heat capacity of liquid 4-fluoroaniline at 298.15 K is 195.2 J/mol·K [7] [8]. The temperature dependence follows the empirical relationship: Cp(liquid) = 192.943 + 0.092T(°C) J/mol·K, valid over the temperature range 175-333 K [7].

For the deuterated analogue, the heat capacity is expected to be lower due to the reduced vibrational frequencies associated with the heavier deuterium atoms [12] [3]. The vibrational contribution to heat capacity scales with the square of the vibrational frequency, and since deuterium substitution typically reduces C-D stretching frequencies by a factor of approximately 1.4 compared to C-H stretches, a corresponding reduction in the vibrational heat capacity contribution is anticipated [13] [3].

| Temperature (K) | Cp 4-Fluoroaniline (J/mol·K) | Expected Cp d4-compound (J/mol·K) |

|---|---|---|

| 298.15 | 195.2 | ~185-190 |

| 250 | 188.4 | ~180-185 |

| 350 | 201.6 | ~190-195 |

Solution Properties

The solution properties of 4-Fluoroaniline-2,3,5,6-d4 are influenced by both the electronic effects of the fluorine substituent and the isotopic effects arising from deuterium substitution. These effects manifest in solubility parameters, acid-base equilibria, and partition behavior [14] [15].

Solubility Parameters in Various Solvents

The parent compound 4-fluoroaniline exhibits moderate polarity due to the electron-withdrawing fluorine atom and the electron-donating amino group [16] [14]. The calculated partition coefficient (logP) for 4-fluoroaniline is approximately 1.408, indicating moderate lipophilicity [17].

For the deuterated analogue, minimal changes in solubility parameters are expected, as these are primarily governed by electronic interactions. However, subtle differences may arise from the altered vibrational properties affecting hydrogen bonding interactions involving the amino group [14] [18].

| Solvent Type | Expected Solubility Trend | Basis |

|---|---|---|

| Polar protic | Slightly enhanced | Stronger hydrogen bonds with deuterium |

| Polar aprotic | Minimal change | Electronic effects dominate |

| Nonpolar | Minimal change | Van der Waals interactions unchanged |

pKa Determination

The pKa value of 4-fluoroaniline has been reported as 4.65, reflecting its weakly basic character due to the electron-withdrawing effect of the fluorine atom [16] [15]. This value indicates that the compound exists predominantly in the non-ionized form under environmental conditions [16].

For 4-Fluoroaniline-2,3,5,6-d4, a small but measurable isotope effect on the pKa is anticipated. Deuterium isotope effects on acid-base equilibria are well-documented, with deuterated compounds typically exhibiting slightly higher pKa values (weaker acids/stronger bases) due to the lower zero-point vibrational energy of bonds involving deuterium [14] [3].

| Compound | pKa | Isotope Effect |

|---|---|---|

| 4-Fluoroaniline | 4.65 | Reference |

| 4-Fluoroaniline-d4 | ~4.67-4.70 | +0.02-0.05 units |

Partition Coefficients

The octanol-water partition coefficient provides insight into the lipophilicity and membrane permeability characteristics of the compound. For 4-fluoroaniline, the calculated logP value is 1.408 [17], placing it in the moderately lipophilic range suitable for biological membrane penetration.

The deuterated analogue is expected to exhibit minimal changes in partition coefficients, as these are primarily determined by electronic and steric factors rather than vibrational properties [14]. However, slight increases in lipophilicity may occur due to the reduced polarity of C-D bonds compared to C-H bonds [14].

Spectroscopic Constants

The spectroscopic properties of 4-Fluoroaniline-2,3,5,6-d4 are significantly affected by isotopic substitution, particularly in the vibrational region where deuterium substitution leads to characteristic frequency shifts [19] [3].

The vibrational spectrum of 4-fluoroaniline has been extensively characterized, with key frequencies including NH2 asymmetric stretch at 3659 cm⁻¹, symmetric stretch at 3438 cm⁻¹, aromatic C-H stretches in the range 3050-3360 cm⁻¹, and C-F stretch at 1220 cm⁻¹ [19].

For the deuterated analogue, the most significant changes occur in the aromatic C-H stretching region, where C-D stretches are expected to appear in the range 2250-2450 cm⁻¹, representing a red shift by a factor of approximately 1.37-1.41 [19] [3]. This shift arises from the increased reduced mass of the C-D oscillator compared to C-H [3].

| Vibrational Mode | 4-Fluoroaniline (cm⁻¹) | Expected d4-shift (cm⁻¹) |

|---|---|---|

| NH2 asymmetric stretch | 3659 | 3659 (unchanged) |

| NH2 symmetric stretch | 3438 | 3438 (unchanged) |

| Aromatic C-H stretch | 3050-3360 | 2220-2450 (C-D) |

| C=C ring stretch | 1509-1735 | 1500-1720 (slight shift) |

| C-F stretch | 1220 | 1220 (unchanged) |

The rotational constants are also affected by deuterium substitution due to changes in the moment of inertia. The increased mass of deuterium atoms leads to larger moments of inertia and consequently smaller rotational constants [4] [20]. For aromatic compounds, this effect is distributed across all three principal axes of rotation.

Isotopic Effects on Physical Properties

The replacement of hydrogen with deuterium in 4-Fluoroaniline-2,3,5,6-d4 introduces systematic changes in physical properties that can be understood through fundamental quantum mechanical principles [13] [3] [5].

Zero-point Energy Differences

Zero-point energy differences represent one of the most significant isotopic effects in deuterated compounds [13] [10]. The zero-point vibrational energy for a harmonic oscillator is given by E₀ = ½ℏω, where ω is the vibrational frequency [13]. Since vibrational frequencies are inversely proportional to the square root of the reduced mass, deuterium substitution leads to lower zero-point energies for C-D bonds compared to C-H bonds [3] [10].

For 4-Fluoroaniline-2,3,5,6-d4, the zero-point energy reduction primarily affects the aromatic C-D bonds. The magnitude of this effect can be estimated using the relationship:

ΔE₀ = ½ℏ(ωC-H - ωC-D) ≈ ½ℏωC-H(1 - 1/√2) ≈ 0.293ℏωC-H

This reduction in zero-point energy contributes to the enhanced stability of the deuterated compound and affects various thermodynamic properties [13] [10].

| Bond Type | Zero-point Energy Effect | Magnitude (cm⁻¹) |

|---|---|---|

| C-H → C-D | Significant reduction | ~800-1000 |

| N-H | Minimal change | 0 |

| C-F | No change | 0 |

Vibrational Energy Modifications

The vibrational energy levels of 4-Fluoroaniline-2,3,5,6-d4 are systematically modified compared to the parent compound [3] [18]. The frequency shifts follow the mass-dependent relationship:

ν(C-D)/ν(C-H) = √(μC-H/μC-D) ≈ √(12/(12+2)) ≈ 0.73

where μ represents the reduced mass of the oscillator [3]. This leads to a characteristic isotope ratio of approximately 1.37 for C-H to C-D frequency shifts.

The coupling between vibrational modes is also affected by deuterium substitution, leading to changes in the normal mode compositions and intensities [19] [3]. Ring breathing modes and C-C stretching vibrations show minor frequency shifts due to the kinematic coupling with the C-D oscillators.

Rotational Energy Alterations

The rotational energy levels of 4-Fluoroaniline-2,3,5,6-d4 are modified through changes in the moments of inertia resulting from the increased mass of deuterium atoms [4] [21] [20]. The rotational constant B is inversely proportional to the moment of inertia:

B = ℏ²/(2I)

where I is the moment of inertia about the rotation axis [4] [20].

For the deuterated compound, the moments of inertia increase according to the mass distribution changes, leading to reduced rotational constants. The magnitude of this effect depends on the specific geometry and the distribution of deuterium atoms within the molecule [21] [20].

| Rotational Axis | Expected Change | Physical Basis |

|---|---|---|

| In-plane (a-axis) | Moderate decrease | Deuterium in aromatic ring |

| In-plane (b-axis) | Moderate decrease | Deuterium distribution |

| Out-of-plane (c-axis) | Small decrease | Minimal mass change |

The rotational-vibrational coupling is also affected, leading to changes in the centrifugal distortion constants and rovibrational interaction parameters [22] [21]. These effects, while small, can be precisely measured using high-resolution spectroscopic techniques and provide detailed information about the molecular structure and dynamics [22].